C-8 Bromo Substituent Enhances Fluoroquinolone Bacteriostatic Action Against gyrA Mutants by ~10-Fold
Fluoroquinolones bearing a C-8-bromo substituent (derived from this intermediate) exhibit a ~10-fold increase in bacteriostatic activity against first-step gyrA mutants of Mycobacterium bovis BCG compared to the C-8-H control fluoroquinolone [1]. This enhancement is not observed with wild-type cells, indicating a specific advantage for targeting resistant strains. However, the C-8-bromo derivative is less bactericidal and less effective at suppressing mutant selection than the C-8-methoxy derivative when each is compared to its C-8-H control [1].
| Evidence Dimension | Fold increase in bacteriostatic activity (MIC reduction) against gyrA mutant |
|---|---|
| Target Compound Data | ~10-fold increase in activity for C-8-Br fluoroquinolone vs. C-8-H control [1] |
| Comparator Or Baseline | C-8-H fluoroquinolone (PD160793) |
| Quantified Difference | Approximately 10-fold improvement in MIC against the mutant strain |
| Conditions | Mycobacterium bovis BCG gyrA mutant; agar dilution MIC assay (99% inhibition endpoint) [1] |
Why This Matters
This quantifies a distinct advantage for developing anti-mycobacterial agents targeting resistant strains, though not the optimal profile for mutant prevention.
- [1] Dong, Y., Xu, C., Zhao, X., Domagala, J., & Drlica, K. (1998). Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. Antimicrobial Agents and Chemotherapy, 42(11), 2978–2984. View Source
